

The Discovery and History of β -Phenyl- γ -aminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-3-amino-3-phenylpropanoic acid hydrochloride*

Cat. No.: B152319

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational pharmacology of β -phenyl- γ -aminobutyric acid, commonly known as Phenibut. Developed in the Soviet Union in the 1960s, this compound was initially synthesized to serve as a tranquilizer for cosmonauts, possessing both anxiolytic and nootropic properties. This document details the key historical milestones, the pioneering researchers involved, and the substance's evolution from a classified tool in the Soviet space program to its current status. A thorough examination of its mechanism of action, supported by quantitative pharmacological data, is presented. Furthermore, this guide outlines the original synthesis methodologies and key experimental protocols used in its early characterization. Visual representations of its primary signaling pathway and historical development are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

β -Phenyl- γ -aminobutyric acid is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ -aminobutyric acid (GABA).^{[1][2][3]} The addition of a phenyl ring to the GABA backbone at the β -position allows the molecule to cross the blood-brain barrier more effectively than GABA itself, enabling its central nervous system activity.^{[1][4][5]} Initially developed for its stress-reducing and cognitive-enhancing effects, Phenibut has a unique pharmacological profile that has garnered significant interest for both its therapeutic

applications and its potential for misuse.[2][6][7] This guide aims to provide a detailed technical account of its origins and early scientific exploration.

Discovery and Historical Development

The synthesis of β -phenyl- γ -aminobutyric acid was first achieved in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR.[1][3] The research was led by Professor Vsevolod Perekalin and his team.[3][8] The development of Phenibut was part of a broader Soviet initiative to create pharmaceuticals that could help cosmonauts manage the significant psychological and physiological stressors of space travel.[3][9] The goal was to produce a tranquilizer that did not impair cognitive function, a critical requirement for individuals operating complex machinery in high-stakes environments.

Following its synthesis, the pharmacological properties of Phenibut were investigated at the Institute of Experimental Medicine, USSR Academy of Medical Sciences.[1] It was subsequently introduced into clinical practice in the Soviet Union during the 1960s and was included in the medical kits for cosmonauts.[1][5][9] In early publications, the compound was referred to as "fenigam" or "phenigamma".[1] Today, it is medically used in Russia, Ukraine, Belarus, Kazakhstan, and Latvia for a range of conditions including anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[1][6][7]

Historical Timeline



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Figure 1: A timeline illustrating the key milestones in the history of β -phenyl- γ -aminobutyric acid.

Pharmacological Profile

Mechanism of Action

β -Phenyl- γ -aminobutyric acid exerts its effects primarily through its interaction with the GABAergic system. It functions as a full agonist at the GABAB receptor, similar to baclofen.[1][6][7] The presence of a chlorine atom at the para position of the phenyl ring in baclofen

significantly increases its affinity for the GABAB receptor compared to Phenibut.^[1] The (R)-enantiomer of Phenibut is the more active form at the GABAB receptor, exhibiting over 100-fold higher affinity than the (S)-enantiomer.^[1]

In addition to its activity at GABAB receptors, Phenibut also binds to and blocks $\alpha 2\delta$ subunit-containing voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentin and pregabalin.^[1] Both the (R)- and (S)-enantiomers display similar affinity for this target.^[1] At lower concentrations, some studies have reported that Phenibut can increase the concentration of dopamine in the brain, which may contribute to its purported nootropic effects.^{[1][6][7]}

Quantitative Pharmacological Data

The following tables summarize the binding affinities of Phenibut and its enantiomers for its primary molecular targets.

Table 1: Binding Affinity (Ki, μM) of Phenibut Enantiomers for GABAB Receptors and $\alpha 2\delta$ Subunit-Containing VDCCs in Rat Brain.

Compound	GABAB Receptor Ki (μM)	$\alpha 2\delta$ VDCC Ki (μM)
(R)-Phenibut	13	23
(S)-Phenibut	>1000	39

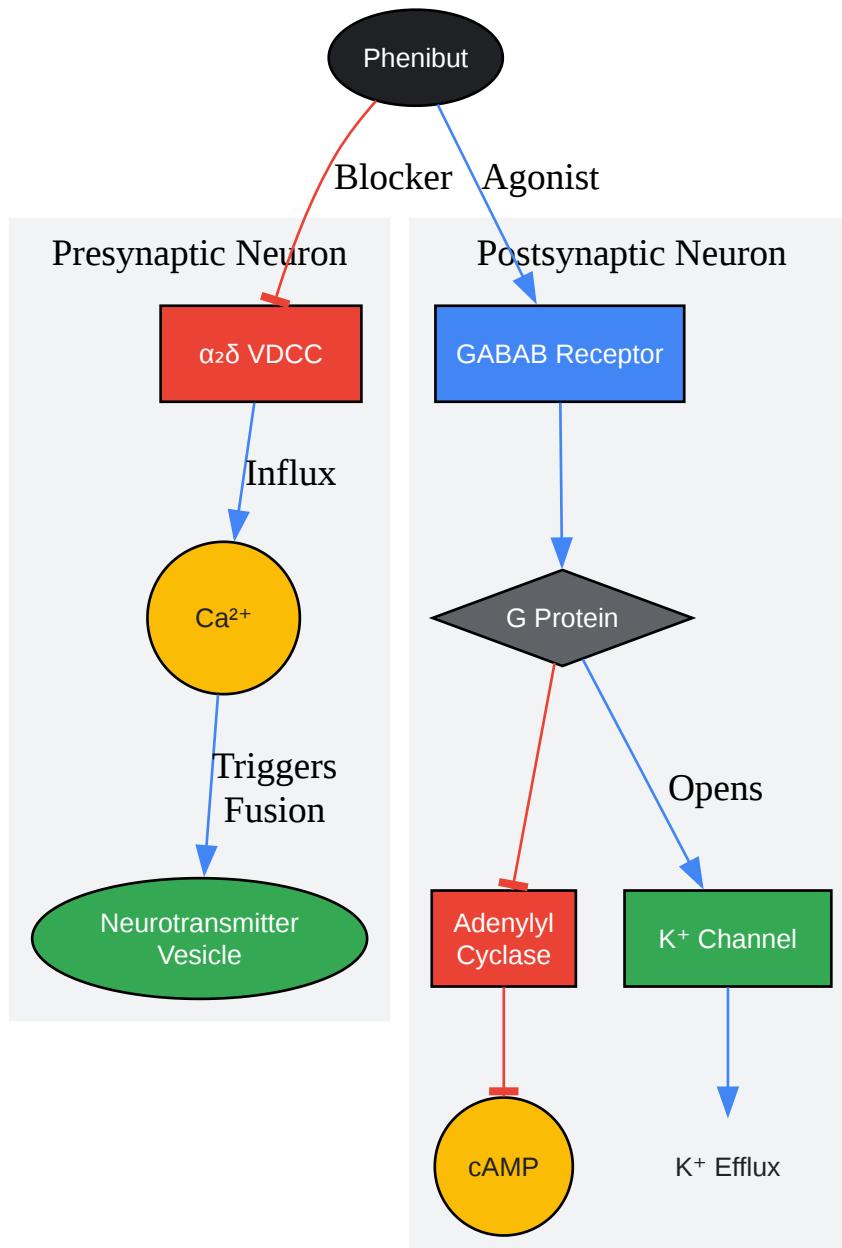
Data sourced from Wikipedia, citing primary literature.^[1]

Table 2: Comparative IC50 (μM) Values for GABAB Receptor Agonists in Rat Brain.

Compound	IC50 (μM)
Baclofen	2.1
Phenibut	92

Data sourced from Wikipedia, citing primary literature.^[1]

Signaling Pathway



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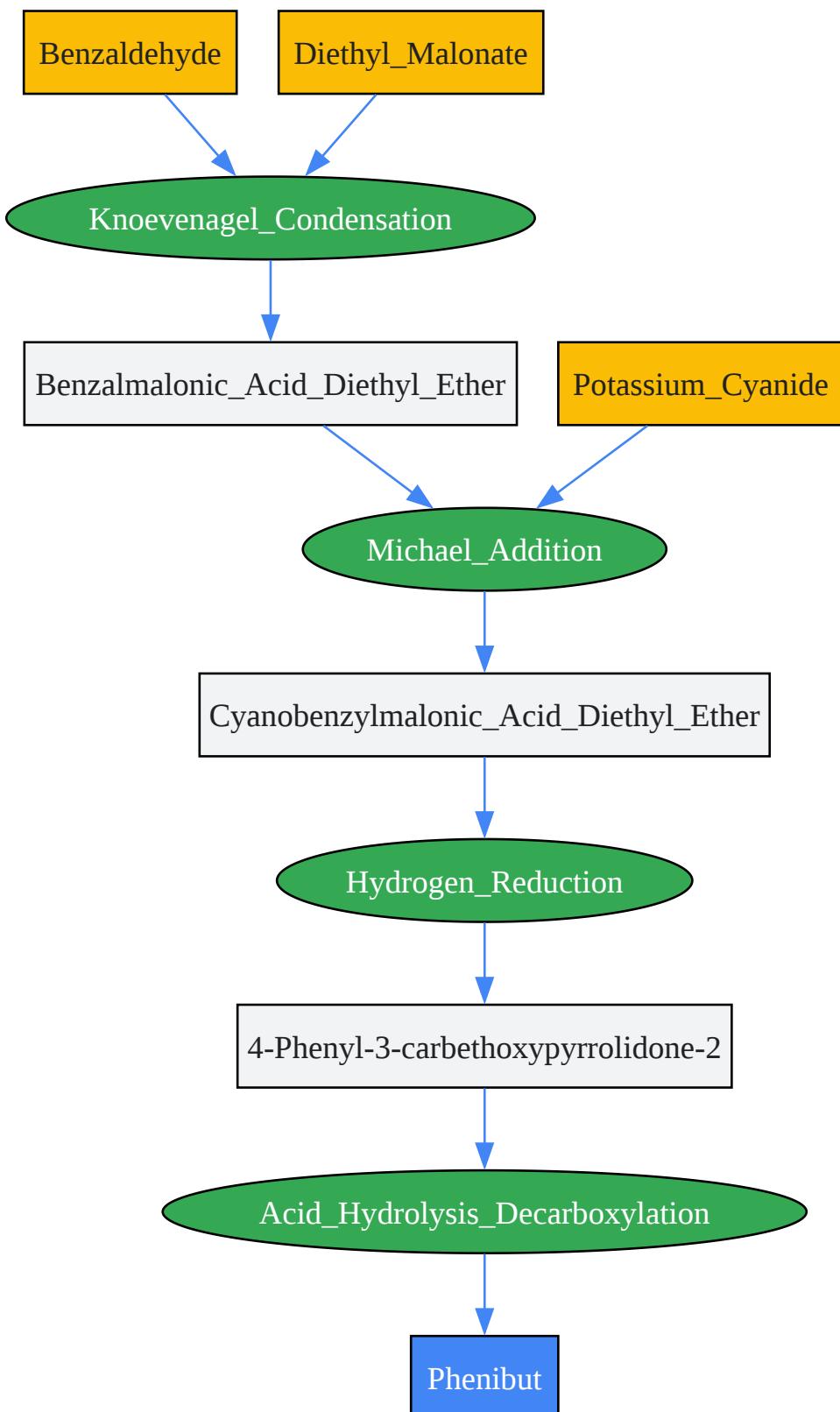
Figure 2: The primary signaling pathways affected by β -phenyl- γ -aminobutyric acid.

Experimental Protocols

Synthesis of β -Phenyl- γ -aminobutyric Acid

Several synthetic routes for β -phenyl- γ -aminobutyric acid have been published.[\[1\]](#)[\[10\]](#)[\[11\]](#) One of the early and notable methods involves a multi-step process.[\[11\]](#)

Experimental Workflow for Synthesis:

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- To cite this document: BenchChem. [The Discovery and History of β -Phenyl- γ -aminobutyric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152319#discovery-and-history-of-beta-phenyl-gamma-aminobutyric-acid>]

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